Cas no 125309-97-9 (Pingbeidinoside)

Pingbeidinoside structure
Nome do Produto:Pingbeidinoside
N.o CAS:125309-97-9
MF:C34H57NO9
MW:623.81768g/mol
CID:162327
Pingbeidinoside Propriedades químicas e físicas
Nomes e Identificadores
-
- b-D-Glucopyranoside,(3R,6R)-1,3-dimethyl-6-[(3b,16a,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3-piperidinyl(9CI)
- b-D-Glucopyranoside,(3R,6R)-1,3-dimethyl-6-[(3b,16a,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3...
- pingbeidinoside
- (2R,3R,4R,5R,6R)-6-{(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl}-2,4-dimethyl-2-(piperidin-3-yloxy)tetrahydro-2H-pyran-3,4,5-tri
- 3beta,16alpha,20-Trihydroxy-delta(5)-22,26-epiminocholestan-25-O-beta-D-glucoside
- beta-D-Glucopyranoside, (3beta,16alpha)-3,16,20-trihydroxy-28-methylsolanid-5-en-25-yl
- β-D-Glucopyranoside, (3R,6R)-1,3-dimethyl-6-[(3β,16α,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3-piperidinyl
- (+)-Pingbeidinoside
- Pingbeidinoside
-
- Inchi: 1S/C34H57NO9/c1-31(44-30-28(41)27(40)26(39)24(16-36)43-30)11-10-25(35(5)17-31)34(4,42)29-23(38)15-22-20-7-6-18-14-19(37)8-12-32(18,2)21(20)9-13-33(22,29)3/h6,19-30,36-42H,7-17H2,1-5H3/t19-,20+,21-,22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32-,33-,34-/m0/s1
- Chave InChI: XMVUIIWMGIPDHP-VOUWKQQSSA-N
- SMILES: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)CC4=CC[C@@]3([H])[C@]1([H])C[C@@H](O)[C@]2([H])[C@]([C@@]1([H])CC[C@@](C)(O[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)CN1C)(O)C)C
Propriedades Computadas
- Massa Exacta: 623.403332
- Massa monoisotópica: 623.403332
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 41
- Contagem de Ligações Rotativas: 29
- Complexidade: 619
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: nothing
- Superfície polar topológica: 172
- Contagem de Tautomeros: 2
Propriedades Experimentais
- Densidade: 1.31
- Ponto de ebulição: 786.7°Cat760mmHg
- Ponto de Flash: 429.6°C
- Índice de Refracção: 1.613
Pingbeidinoside Literatura Relacionada
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
125309-97-9 (Pingbeidinoside) Produtos relacionados
- 2248382-64-9(1-tert-butyl 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) cyclohexane-1,1-dicarboxylate)
- 2248292-64-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-3-yloxy)propanoate)
- 2580218-05-7(Tert-butyl 2-(3-ethenylazetidin-3-yl)acetate)
- 838883-65-1(7-benzyl-8-(2-ethylpiperidin-1-yl)methyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1803765-22-1(Methyl 2-cyano-5-iodo-3-(trifluoromethoxy)benzoate)
- 2227778-23-4((1R)-2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-ol)
- 461694-83-7((2-Amino-6-methoxyphenyl)(phenyl)methanone)
- 13573-11-0(Magnesium tungstate)
- 642075-18-1(N-(1-methyl-1H-imidazol-2-yl)methylethanamine)
- 477579-03-6(methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
